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Compound of Interest

Compound Name: 4'-Bromo-3'-fluoroacetanilide

Cat. No.: B1271549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 4'-Bromo-
3'-fluoroacetanilide. Due to the limited availability of specific experimental data for this

compound, this guide leverages data from the closely related and well-characterized analogue,

4'-bromoacetanilide, to provide a foundational understanding of its structural properties. This

document outlines standard experimental protocols for its synthesis and characterization and

presents key data in a structured format to aid in research and development.

Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 4'-
Bromo-3'-fluoroacetanilide.
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Property Value

Molecular Formula C₈H₇BrFNO

Molecular Weight 232.05 g/mol

Melting Point 149-152 °C

Boiling Point (Predicted) 337.9 ± 32.0 °C

Density (Predicted) 1.623 ± 0.06 g/cm³

pKa (Predicted) 13.46 ± 0.70

Appearance White to off-white powder

Synthesis
4'-Bromo-3'-fluoroacetanilide is synthesized via the acetylation of 4-bromo-3-fluoroaniline.

This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline

derivative attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic

anhydride.

Experimental Protocol: Acetylation of 4-bromo-3-
fluoroaniline
This protocol is a general procedure for the synthesis of acetanilides from anilines.[1][2][3][4]

Materials:

4-bromo-3-fluoroaniline

Acetic anhydride

Glacial acetic acid (optional, as solvent or catalyst)

Zinc dust (optional, to prevent oxidation of the aniline)

Ice-cold water
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Ethanol (for recrystallization)

Round bottom flask

Reflux condenser

Beakers

Büchner funnel and flask

Filter paper

Heating mantle or oil bath

Procedure:

In a round bottom flask, dissolve 4-bromo-3-fluoroaniline in a minimal amount of glacial

acetic acid.

Slowly add a slight molar excess of acetic anhydride to the solution while stirring. A small

amount of zinc dust can be added to prevent oxidation.

Attach a reflux condenser to the flask and heat the mixture gently in a heating mantle or oil

bath for approximately 15-30 minutes.

After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold

water. This will cause the crude 4'-Bromo-3'-fluoroacetanilide to precipitate out of the

solution.

Stir the mixture vigorously to ensure complete precipitation and to hydrolyze any excess

acetic anhydride.

Collect the crude product by vacuum filtration using a Büchner funnel.

Wash the collected solid with cold water to remove any remaining impurities.

Purify the crude product by recrystallization from a suitable solvent, such as aqueous

ethanol, to obtain pure, crystalline 4'-Bromo-3'-fluoroacetanilide.
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Dry the purified crystals, for instance by air drying or in a desiccator.

Structural Elucidation Data
Due to the scarcity of specific published data for 4'-Bromo-3'-fluoroacetanilide, the following

sections provide data for the analogous compound, 4'-bromoacetanilide, as a reference point

for spectral interpretation. The key differences expected for 4'-Bromo-3'-fluoroacetanilide will

be highlighted.

Crystallographic Data
As of this review, a crystal structure for 4'-Bromo-3'-fluoroacetanilide has not been deposited

in the Cambridge Crystallographic Data Centre (CCDC). Therefore, precise bond lengths and

angles from X-ray crystallography are not available.

Spectroscopic Data
Reference Data: 1H and 13C NMR of 4'-Bromoacetanilide

The following tables summarize the 1H and 13C NMR spectral data for 4'-bromoacetanilide,

which serves as a basis for predicting the spectrum of 4'-Bromo-3'-fluoroacetanilide.[5][6][7]

[8][9][10][11][12]

Table 1: 1H NMR Data for 4'-Bromoacetanilide (in DMSO-d₆)[5]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.1 Singlet (broad) 1H N-H

~7.57 Doublet 2H
Ar-H (ortho to -

NHCOCH₃)

~7.47 Doublet 2H Ar-H (ortho to -Br)

~2.06 Singlet 3H -CH₃

Table 2: 13C NMR Data for 4'-Bromoacetanilide
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Chemical Shift (δ) ppm Assignment

~168 C=O

~138 Ar-C (C-NH)

~131 Ar-C (CH, ortho to -Br)

~121 Ar-C (CH, ortho to -NH)

~115 Ar-C (C-Br)

~24 -CH₃

Expected Spectral Changes for 4'-Bromo-3'-fluoroacetanilide:

1H NMR: The aromatic region will be more complex due to the fluorine substitution. The

proton ortho to the fluorine will show coupling to 19F. The other aromatic protons will exhibit

different chemical shifts and coupling patterns due to the altered electronic environment.

13C NMR: The carbon atoms in the aromatic ring will show different chemical shifts. The

carbon directly bonded to fluorine will appear as a doublet with a large coupling constant

(¹JC-F). Other carbons in the ring will also show smaller C-F couplings.

19F NMR: A single resonance is expected, which will be split by the adjacent aromatic

protons.

Reference Data: FTIR of 4'-Bromoacetanilide

The following table lists the characteristic IR absorption bands for 4'-bromoacetanilide.[7][13]

[14][15][16]

Table 3: FTIR Data for 4'-Bromoacetanilide
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Wavenumber (cm⁻¹) Vibration Functional Group

~3300 N-H stretch Amide

~3100-3000 C-H stretch Aromatic

~1670 C=O stretch (Amide I) Amide

~1540 N-H bend (Amide II) Amide

~1600, ~1490 C=C stretch Aromatic ring

~825 C-H bend (para-disubstitution) Aromatic ring

~500-600 C-Br stretch Aryl halide

Expected Spectral Changes for 4'-Bromo-3'-fluoroacetanilide:

The overall IR spectrum will be similar. The most significant addition will be a strong absorption

band corresponding to the C-F stretching vibration, typically observed in the 1100-1300 cm⁻¹

region. The out-of-plane C-H bending vibrations in the fingerprint region will also differ due to

the change in the substitution pattern on the aromatic ring.

Reference Data: Mass Spectrometry of 4'-Bromoacetanilide

The mass spectrum of 4'-bromoacetanilide is characterized by its molecular ion peak and

specific fragmentation patterns.[7][17][18][19][20]

Table 4: Key Fragments for 4'-Bromoacetanilide

m/z Ion

213/215
[M]⁺ (Molecular ion peak, showing bromine

isotope pattern)

171/173 [M - CH₂CO]⁺

156/158 [M - CH₃CONH]⁺

92 [C₆H₄NH₂]⁺

43 [CH₃CO]⁺
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Expected Spectral Changes for 4'-Bromo-3'-fluoroacetanilide:

The molecular ion peak will be observed at m/z 231/233, reflecting the presence of the fluorine

atom and the isotopic pattern of bromine. The fragmentation pattern is expected to be similar,

with key fragments corresponding to the loss of ketene (CH₂CO) and other characteristic

fragments, adjusted for the mass of the fluorinated aromatic core.

Visualizations
Molecular Structure
Caption: Molecular structure of 4'-Bromo-3'-fluoroacetanilide.
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Caption: Workflow for the synthesis and structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1271549#4-bromo-3-fluoroacetanilide-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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